2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:
2-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition of the organozinc compound. The product is then purified and diluted to the desired concentration in THF.
Chemical Reactions Analysis
Types of Reactions
2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions. It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides, iodides)
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in cross-coupling reactions. The compound reacts with organic halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling reaction to proceed efficiently.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
- 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
- 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Uniqueness
2-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the position of the fluorine atom on the phenoxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This positional variation can lead to different electronic and steric effects, making it a valuable reagent for specific synthetic applications.
Properties
Molecular Formula |
C13H10BrFOZn |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-5,7-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
FGUVIHNDJCPSIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC(=CC=C2)F.[Zn+]Br |
Origin of Product |
United States |
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